molecular formula C11H14N2O2 B13632118 5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one

5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one

Cat. No.: B13632118
M. Wt: 206.24 g/mol
InChI Key: RXMAGKZNMHWDRZ-UHFFFAOYSA-N
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Description

5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyethylamine and phthalic anhydride.

    Cyclization Reaction: The key step involves the cyclization of the intermediate to form the isoindolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The amino and methoxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted isoindolinones, which can be further utilized in the synthesis of complex molecules with potential biological activities.

Scientific Research Applications

5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.

    Agrochemicals: It is utilized in the development of agrochemicals with potential herbicidal and pesticidal activities.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-(2-ethoxyethyl)-3H-isoindol-1-one
  • 5-amino-2-(2-propoxyethyl)-3H-isoindol-1-one
  • 5-amino-2-(2-butoxyethyl)-3H-isoindol-1-one

Uniqueness

5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one

InChI

InChI=1S/C11H14N2O2/c1-15-5-4-13-7-8-6-9(12)2-3-10(8)11(13)14/h2-3,6H,4-5,7,12H2,1H3

InChI Key

RXMAGKZNMHWDRZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC2=C(C1=O)C=CC(=C2)N

Origin of Product

United States

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